L-Naspa
Overview
Description
L-Naspa, also known as N-palmitoyl-L-serine phosphoric acid, is a biochemical compound with the molecular formula C19H38NO7P and a molecular weight of 423.48 g/mol . It is a competitive mammalian lysophosphatidic acid receptor agonist and a potent reversible antagonist of the lysophosphatidic acid receptors expressed in Xenopus oocytes .
Mechanism of Action
Target of Action
L-NASPA, also known as N-palmitoyl-L-serine phosphoric acid, primarily targets mammalian lysophosphatidic acid (LPA) receptors . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and cytoskeletal reorganization .
Mode of Action
This compound acts as a competitive agonist of the LPA receptors . It binds to these receptors, mimicking the action of LPA itself . In mammalian cell lines, such as MDA MB231 and HEK 293, this compound evokes strong calcium signals, comparable to LPA . It also inhibits the activation of adenylyl cyclase .
Biochemical Pathways
The binding of this compound to LPA receptors triggers a cascade of biochemical reactions. It mobilizes calcium and inhibits the activation of adenylyl cyclase . This leads to a decrease in cyclic AMP levels, which in turn affects various downstream signaling pathways .
Pharmacokinetics
It is known that this compound is soluble in dmso and ethanol at 10 mg/ml , which could influence its absorption and distribution in the body
Result of Action
The action of this compound results in a variety of cellular effects. For instance, in human osteosarcoma MG63 cells, this compound induces a rapid and transient rise in intracellular calcium levels . In human breast carcinoma cells, it acts as a potent LPA agonist .
Biochemical Analysis
Biochemical Properties
L-Naspa plays a significant role in biochemical reactions. It acts as an antagonist of LPA-induced platelet aggregation and chloride conductance in Xenopus oocytes . In human breast carcinoma MDA-MB231 cells, this compound is a potent LPA agonist . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human osteosarcoma MG63 cells, this compound at 0.1-10 mM induced a rapid and transient plateau [Ca2+]i rise in a concentration-dependent manner (EC50 = 0.5 mM) . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, in mammalian cell lines, such as MDA MB231 and HEK 293, this compound evoked strong calcium signals, comparable to LPA itself (EC50 = 5.3 nM and 5.6 nM, respectively) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Naspa can be synthesized through the esterification of palmitic acid with L-serine, followed by phosphorylation . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride (POCl3) or other phosphorylating agents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Naspa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
L-Naspa has a wide range of scientific research applications, including:
Comparison with Similar Compounds
L-Naspa is compared with other similar compounds such as:
N-palmitoyl-tyrosine phosphoric acid: Another lysophosphatidic acid receptor antagonist with similar properties.
Lysophosphatidic acid: A naturally occurring lipid that acts as a ligand for lysophosphatidic acid receptors.
This compound is unique due to its specific binding affinity and reversible antagonistic properties, making it a valuable tool in receptor studies and biochemical research .
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUPNYJCMYKJH-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425009 | |
Record name | L-NASPA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155915-46-1 | |
Record name | L-NASPA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-palmitoyl-L-serine phosphoric acid (L-NASPA) influence intracellular calcium levels in human osteoblasts?
A1: this compound induces a rapid and transient increase in cytosolic Ca2+ concentration ([Ca2+]i) in human osteosarcoma MG63 cells []. This effect is concentration-dependent, with an EC50 value of 0.5 μM []. The mechanism involves both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum [].
Q2: Is the this compound-induced [Ca2+]i rise solely dependent on extracellular calcium?
A2: No, while removing extracellular Ca2+ partially reduces the this compound-induced [Ca2+]i rise, it doesn't eliminate it completely []. This suggests that this compound triggers both the influx of extracellular Ca2+ and the release of Ca2+ from internal stores within the cell.
Q3: Does this compound impact cell proliferation at the concentrations tested?
A3: this compound exhibits concentration-dependent effects on cell proliferation. While overnight incubation with 1 μM this compound does not affect cell proliferation, higher concentrations (10-20 μM) lead to a reduction in cell proliferation by 4% and 15%, respectively []. This suggests a potential cytotoxic effect of this compound at higher concentrations.
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